Cas no 61262-81-5 (Cannabispirone)

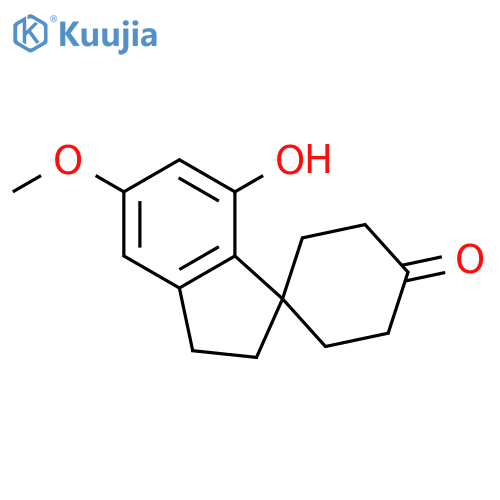

Cannabispirone structure

Cannabispirone 化学的及び物理的性質

名前と識別子

-

- Spiro[cyclohexane-1,1'-[1H]inden]-4-one,2',3'-dihydro-7'-hydroxy-5'-methoxy-

- Cannabispiran

- 4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-one

- cannabispirane

- Cannabispiron

- 2',3'-Dihydro-7'-hydroxy-5'-methoxyspiro[cyclohexane-1,1'-[1H]inden]-4-one

- Cannabispirone

- [ "Cannabispirone" ]

- 61262-81-5

- FS-8874

- 2',3'-Dihydro-7'-hydroxy-5'-methoxyspiro(cyclohexane-1,1'-(1H)inden)-4-one

- QN6HQ2D4LU

- N-(3-Phenyl)-2-propenyl Cinnarizine Chloride

- UNII-QN6HQ2D4LU

- SPIRO(CYCLOHEXANE-1,1'-(1H)INDEN)-4-ONE, 2',3'-DIHYDRO-7'-HYDROXY-5'-METHOXY-

- AKOS032948848

- DTXSID60210163

- SCHEMBL13137658

- DTXCID60132654

- 2',3'-Dihydro-7'-hydroxy-5'-methoxyspiro[cyclohexane-1,1'-[1H]inden]-4-one; Cannabispiran; Cannabispirane

- WSWHSHJDUZRVPR-UHFFFAOYSA-N

- 95062-18-3

- 4-HYDROXY-6-METHOXYSPIRO(1,2-DIHYDROINDENE-3,4'-CYCLOHEXANE)-1'-ONE

-

- インチ: InChI=1S/C15H18O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,17H,2-7H2,1H3

- InChIKey: WSWHSHJDUZRVPR-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=C(C(=C1)O)C3(CCC(=O)CC3)CC2

計算された属性

- せいみつぶんしりょう: 246.12600

- どういたいしつりょう: 246.126

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5A^2

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 438.0±45.0 °C at 760 mmHg

- フラッシュポイント: 166.4±22.2 °C

- 屈折率: 1.592

- PSA: 46.53000

- LogP: 2.72790

- じょうきあつ: 0.0±1.1 mmHg at 25°C

Cannabispirone セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Cannabispirone 税関データ

- 税関コード:2914509090

- 税関データ:

中国税関コード:

2914509090概要:

2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

Cannabispirone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C175425-500μg |

Cannabispirone |

61262-81-5 | 500μg |

$ 356.00 | 2023-04-18 | ||

| TRC | C175425-2mg |

Cannabispirone |

61262-81-5 | 2mg |

$ 1131.00 | 2023-04-18 | ||

| TRC | C175425-250μg |

Cannabispirone |

61262-81-5 | 250μg |

$ 201.00 | 2023-04-18 | ||

| TRC | C175425-1mg |

Cannabispirone |

61262-81-5 | 1mg |

$ 638.00 | 2023-04-18 | ||

| A2B Chem LLC | AG74790-5mg |

Cannabispiran |

61262-81-5 | 98% | 5mg |

$2100.00 | 2024-04-19 |

Cannabispirone 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

61262-81-5 (Cannabispirone) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:61262-81-5)Cannabispiran

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ